molecular formula C20H22O4 B14255764 Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- CAS No. 360796-28-7

Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14255764
CAS No.: 360796-28-7
M. Wt: 326.4 g/mol
InChI Key: AJLOACGRKIDXFU-UHFFFAOYSA-N
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Description

Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxy and trimethoxyphenyl groups. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- typically involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3,5-dimethyl-3-cyclopentene-1,2-dione . This reaction forms an adduct containing a 15-keto group, which is a key intermediate in the synthesis process. The reaction conditions often include the presence of an electronegative substituent in the 1-position of the diene, which influences the orientation of the diene condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds into single bonds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydronaphthalenes.

Scientific Research Applications

Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- include:

Uniqueness

What sets Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for various applications in scientific research and industry.

Properties

CAS No.

360796-28-7

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

7-methoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C20H22O4/c1-21-15-8-9-17-13(10-15)6-5-7-16(17)14-11-18(22-2)20(24-4)19(12-14)23-3/h7-12H,5-6H2,1-4H3

InChI Key

AJLOACGRKIDXFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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